molecular formula C6H12FN B13181621 N-(2-Fluoroethyl)-N-methylcyclopropanamine

N-(2-Fluoroethyl)-N-methylcyclopropanamine

Cat. No.: B13181621
M. Wt: 117.16 g/mol
InChI Key: GIXBEZLQPKFMFD-UHFFFAOYSA-N
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Description

N-(2-Fluoroethyl)-N-methylcyclopropanamine is a fluorinated amine compound that has garnered interest in various fields of scientific research. The presence of the fluoroethyl group in its structure imparts unique chemical and biological properties, making it a valuable compound for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoroethyl)-N-methylcyclopropanamine typically involves the reaction of cyclopropanamine with 2-fluoroethyl methylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoroethyl)-N-methylcyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Fluoroethyl)-N-methylcyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Fluoroethyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Fluoroethyl)-N-methylcyclopropanamine is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

N-(2-fluoroethyl)-N-methylcyclopropanamine

InChI

InChI=1S/C6H12FN/c1-8(5-4-7)6-2-3-6/h6H,2-5H2,1H3

InChI Key

GIXBEZLQPKFMFD-UHFFFAOYSA-N

Canonical SMILES

CN(CCF)C1CC1

Origin of Product

United States

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